2-(1,3-Benzothiazol-2-YL)cyclopropane-carboxylic acid
Overview
Description
2-(1,3-Benzothiazol-2-YL)cyclopropane-carboxylic acid is a compound that features a benzothiazole ring fused to a cyclopropane carboxylic acid moiety
Scientific Research Applications
2-(1,3-Benzothiazol-2-YL)cyclopropane-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Benzothiazole derivatives, such as 2-(1,3-Benzothiazol-2-YL)cyclopropane-carboxylic acid, have been found to exhibit potent antibacterial action . The primary targets of these compounds are likely bacterial enzymes or proteins essential for the survival and proliferation of the bacteria.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of essential bacterial functions . This interaction results in the disruption of bacterial growth and proliferation.
Biochemical Pathways
It is likely that the compound interferes with the normal functioning of bacterial enzymes or proteins, disrupting essential biochemical pathways within the bacteria .
Pharmacokinetics
The compound’s molecular weight (21926) and molecular formula (C11H9NO2S) suggest that it may have favorable pharmacokinetic properties .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and proliferation . This is achieved through the disruption of essential bacterial functions, leading to the death of the bacteria.
Biochemical Analysis
Biochemical Properties
2-(1,3-Benzothiazol-2-YL)cyclopropane-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomics research applications . The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity. This compound’s unique structure allows it to form stable complexes with these biomolecules, which can lead to either inhibition or activation of enzymatic functions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting the overall function and health of the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes or proteins, leading to changes in their conformation and activity. This binding can result in either inhibition or activation of the enzyme’s function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by certain enzymes, leading to the production of metabolites that can further interact with other biomolecules. These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is essential for its function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its activity, as it may interact with different biomolecules depending on its subcellular location. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-YL)cyclopropane-carboxylic acid typically involves the cyclization of 2-aminobenzenethiol with cyclopropane carboxylic acid derivatives. One common method includes the condensation of 2-aminobenzenethiol with cyclopropane carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-YL)cyclopropane-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Br2 or Cl2 in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated benzothiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-YL)acetic acid
- 2-(1,3-Benzothiazol-2-YL)propanoic acid
- 2-(1,3-Benzothiazol-2-YL)butanoic acid
Uniqueness
2-(1,3-Benzothiazol-2-YL)cyclopropane-carboxylic acid is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties compared to its acyclic counterparts. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-11(14)7-5-6(7)10-12-8-3-1-2-4-9(8)15-10/h1-4,6-7H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENQUKIOSLLIGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229203 | |
Record name | Cyclopropanecarboxylic acid, 2-(2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801229203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142214-33-2 | |
Record name | Cyclopropanecarboxylic acid, 2-(2-benzothiazolyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxylic acid, 2-(2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801229203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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